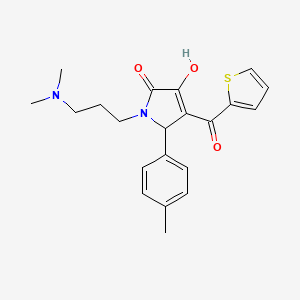
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" is part of a family of pyrrolone derivatives that have been extensively studied for their diverse chemical properties and potential applications in various fields. These compounds are of interest due to their structural diversity and potential biological activities.
Synthesis Analysis
The synthesis of structurally diverse libraries of compounds related to the one often involves starting materials like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This ketonic Mannich base can undergo various alkylation and ring closure reactions, leading to a wide range of derivatives including dithiocarbamates, thioethers, and pyridines, among others (Roman, 2013).
Molecular Structure Analysis
The molecular structure of related compounds shows basic heterocyclic imino structures with planar backbones, indicating the potential for diverse electronic and physical properties. The dihedral angles between the five-membered heterocyclic and benzene rings in these compounds suggest a significant structural versatility, which can be exploited for various applications (Su et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be significantly varied by substituting different functional groups. For instance, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlight the potential for creating novel antioxidants, demonstrating the broad chemical versatility of pyrrolone derivatives (Wijtmans et al., 2004).
Physical Properties Analysis
The polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the compound of interest, exhibit strong fluorescence and solubility in common organic solvents. This indicates that the physical properties of these derivatives, such as optical and electrochemical behavior, can be finely tuned for specific applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
Studies on the synthesis, structural characterization, and theoretical analysis of pyrrole derivatives emphasize their potential as corrosion inhibitors, showcasing the chemical properties that can be harnessed for protecting metal surfaces (Louroubi et al., 2019). This underlines the wide range of chemical properties that can be explored with pyrrolone derivatives.
Applications De Recherche Scientifique
Synthetic Methodologies
- The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. These synthetic methods could potentially be applied or adapted for the synthesis and functionalization of the target compound for specific research applications (G. Roman, 2013).
Fluorescent Dyes and Sensing Applications
- Derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which share structural similarities with the target compound, have been synthesized and exhibit pronounced green fluorescence due to an intramolecular proton transfer. Such fluorescent properties could be relevant for developing new sensors or imaging agents in research (Sandra Rihn et al., 2012).
Electropolymerization for Conductive Polymers
- A series of derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrole and thiophene moieties, have been synthesized and polymerized electrochemically to form conducting polymers. Such polymers have low oxidation potentials and high stability in their conducting form, indicating potential applications in electronic and optoelectronic devices (G. Sotzing et al., 1996).
Heterocyclic Compound Synthesis
- Research on synthesizing and characterizing new 3-aminophenol isomers linked to pyridinium salts, which include similar functional groups as the target compound, suggests potential applications in developing new heterocyclic compounds with specific properties (Santiago Schiaffino-Ortega et al., 2014).
Antimicrobial Applications
- Novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds have been synthesized and exhibited promising in vitro antibacterial activity, suggesting potential antimicrobial research applications for similarly structured compounds (Abhishek Kumar et al., 2017).
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-7-9-15(10-8-14)18-17(19(24)16-6-4-13-27-16)20(25)21(26)23(18)12-5-11-22(2)3/h4,6-10,13,18,25H,5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVCQGHXASITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



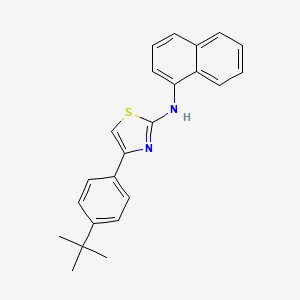
![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)
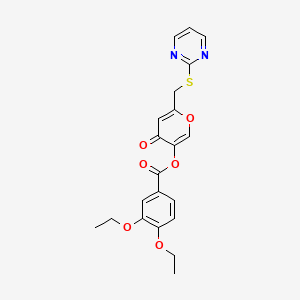
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

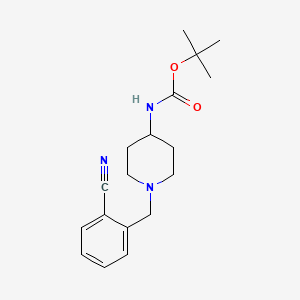

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
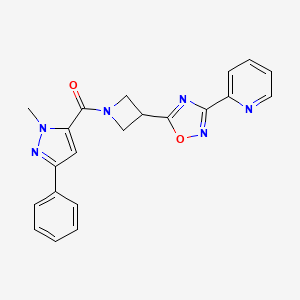

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)